
(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid
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Description
(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes selective deprotection to modify its functional groups for downstream applications:
Key Findings :
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Sequential deprotection (Cbz → Boc) enables site-specific functionalization of the piperidine ring .
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Acidic conditions (HCl) are preferred for Boc removal due to compatibility with acid-stable intermediates .
Substitution and Functionalization
The amine and carboxylic acid groups participate in nucleophilic and condensation reactions:
Mechanistic Insights :
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Reductive amination proceeds via imine formation followed by stereospecific reduction, retaining the (2S,5R) configuration .
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Esterification of the carboxylic acid improves solubility for subsequent coupling reactions .
Cyclization Reactions
Intramolecular cyclization is pivotal for generating bicyclic scaffolds:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Intramolecular Urea Formation | DIPEA, CHCl₃, 60°C | 7-Oxo-1,6-diazabicyclo[3.2.1]octane | 78–85% | |
Lactamization | PPh₃, DIAD, THF | Piperidine-lactam fused ring system | 65% |
Optimization Data :
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Urea formation requires anhydrous conditions to avoid competing hydrolysis .
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Lactamization efficiency depends on steric hindrance from the Boc group .
Hydrolysis and Salt Formation
The carboxylic acid group participates in pH-dependent transformations:
Stability Notes :
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The free acid is prone to decarboxylation under prolonged heating (>100°C) .
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Oxalate salts exhibit enhanced stability in solid-state formulations .
Comparative Reaction Efficiency
A comparison of methods for critical transformations:
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-11-14(9-10-15(21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1 |
InChI Key |
LLAOGJWNOKHMDZ-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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